molecular formula C8H10BrClN2O2 B2718409 2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride CAS No. 1375067-77-8

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride

Cat. No. B2718409
CAS RN: 1375067-77-8
M. Wt: 281.53
InChI Key: MPNWJCVBRWKZMU-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride” is a chemical compound . It is also known by other names such as 4-nitrophenethylamine hydrochloride, 4-nitrophenylethylamine hydrochloride, 4-nitrophenethylamine hcl, 2-4-nitrophenyl ethanamine hydrochloride, and 2-4-nitrophenyl ethylamine hydrochloride . It has a molecular formula of C8H11N2O2 .


Synthesis Analysis

This compound has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [NH3+]CCC1=CC=C (C=C1) [N+] ( [O-])=O . The InChI Key for this compound is IOXOZOPLBFXYLM-UHFFFAOYSA-O .


Physical And Chemical Properties Analysis

This compound is a crystalline powder with a molecular weight of 202.64 . It is soluble in methanol . The melting point is 200°C (literature) .

Scientific Research Applications

In vivo Metabolism and Pharmacokinetic Studies

The metabolism of psychoactive phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been extensively studied to understand their pharmacokinetics and metabolic pathways in organisms. Research on rats demonstrated the identification of various metabolites through enzymatic hydrolysis, suggesting operative metabolic pathways involving deamination leading to aldehyde metabolites, subsequently reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. This study sheds light on the complex in vivo metabolism of substances related to 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (Kanamori et al., 2002).

Synthesis of Isotopically Enriched Compounds

In the field of synthetic chemistry, isotopically enriched compounds such as N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides have been prepared. These compounds serve as precursors for further chemical transformations, illustrating the compound's role in synthetic pathways and its utility in creating derivatives for research purposes (Yilmaz & Shine, 1988).

Chemical Synthesis and Drug Development

The synthesis of 2-(Phenylthio)ethanamine highlights its importance as an intermediate in drug development, specifically for Bcl-2 inhibitor ABT-263. The utilization of such compounds in the synthesis of pharmacologically active molecules indicates their significant role in medicinal chemistry research (Zhou Youjun, 2010).

Exploration of Pharmacologically Active Derivatives

Research into pharmacologically active derivatives, such as benzo[b]thiophen derivatives, showcases the exploration of novel compounds for potential therapeutic applications. These studies involve the conversion of bromomethyl compounds into nitriles and reduced forms, underlining the chemical versatility and potential pharmacological applications of compounds related to 2-(4-Bromo-2-nitrophenyl)ethanamine hydrochloride (Chapman et al., 1973).

Safety and Hazards

This compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-(4-bromo-2-nitrophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-7-2-1-6(3-4-10)8(5-7)11(12)13;/h1-2,5H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNWJCVBRWKZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-nitrophenyl)ethanamine;hydrochloride

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